molecular formula C12H24O B14340538 1-Undecene, 4-methoxy- CAS No. 105750-93-4

1-Undecene, 4-methoxy-

Cat. No.: B14340538
CAS No.: 105750-93-4
M. Wt: 184.32 g/mol
InChI Key: ZGNQOAIWIDLUEF-UHFFFAOYSA-N
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Description

1-Undecene, 4-methoxy- is a hypothetical alkene derivative featuring a methoxy (-OCH₃) group at the fourth carbon of the undecene chain. For instance, 1-undecene (C₁₁H₂₂) is a well-studied volatile organic compound produced by Pseudomonas aeruginosa and implicated in Caenorhabditis elegans pathogen recognition and immune responses . Methoxy groups, as seen in compounds like 11,11-dimethoxy-1-undecene (C₁₃H₂₆O₂) and 4,4'-dimethoxystilbene , often enhance polarity and alter biological interactions compared to unsubstituted alkenes.

Properties

CAS No.

105750-93-4

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

4-methoxyundec-1-ene

InChI

InChI=1S/C12H24O/c1-4-6-7-8-9-11-12(13-3)10-5-2/h5,12H,2,4,6-11H2,1,3H3

InChI Key

ZGNQOAIWIDLUEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecene, 4-methoxy- can be synthesized through various organic reactions. One common method involves the alkylation of 4-methoxyphenol with undecene under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 1-Undecene, 4-methoxy- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as distillation and purification to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Undecene, 4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

1-Undecene, 4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic nature.

    Medicine: Research on its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-Undecene, 4-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity. The double bond in the undecene chain allows for addition reactions, which can modify the compound’s structure and function.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight Key Features References
1-Undecene C₁₁H₂₂ 154.29 Linear alkene; volatile; produced by P. aeruginosa
1-Tridecene C₁₃H₂₆ 182.34 Longer carbon chain; lower enzymatic specificity in microbial synthesis
11,11-Dimethoxy-1-undecene C₁₃H₂₆O₂ 214.34 Methoxy groups at terminal carbons; increased polarity and molecular weight
4-Undecene, 5-methyl C₁₂H₂₄ 168.32 Branched isomer; no reported bioactivity
4-Methoxy-1-undecene (hypothetical) C₁₂H₂₄O 184.32 (estimated) Methoxy substitution likely reduces volatility and enhances receptor binding specificity N/A

Key Observations :

  • Chain Length and Function : 1-Tridecene (C₁₃) is synthesized less efficiently than 1-undecene (C₁₁) by Acinetobacter baylyi ADP1, indicating enzyme specificity for shorter chains .

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